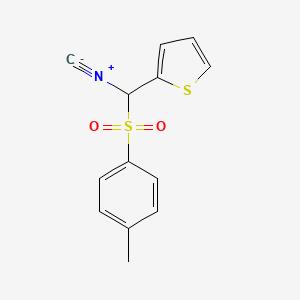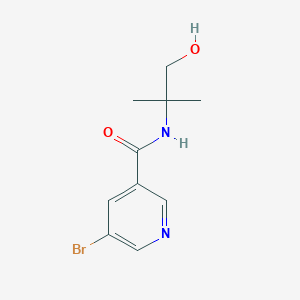![molecular formula C10H15BN2O4 B14131684 [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 536693-98-8](/img/structure/B14131684.png)
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxycarbonylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method for synthesizing [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid involves the halogen-metal exchange reaction followed by borylation. This process typically uses a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as lithium or magnesium.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are essential for Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid a valuable tool in biochemical research.
Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transmetalation step in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . Additionally, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, thereby modulating their activity .
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but lacks the butoxycarbonylamino group, making it less versatile in certain reactions.
2-Pyridinylboronic Acid: Another similar compound, but with the boronic acid group attached at a different position on the pyridine ring.
Uniqueness: The presence of the butoxycarbonylamino group in [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid enhances its reactivity and selectivity in various chemical reactions, making it a more valuable reagent compared to its analogs .
Properties
CAS No. |
536693-98-8 |
|---|---|
Molecular Formula |
C10H15BN2O4 |
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[2-(butoxycarbonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-2-3-7-17-10(14)13-9-8(11(15)16)5-4-6-12-9/h4-6,15-16H,2-3,7H2,1H3,(H,12,13,14) |
InChI Key |
HEVGMWLVDTUBCA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
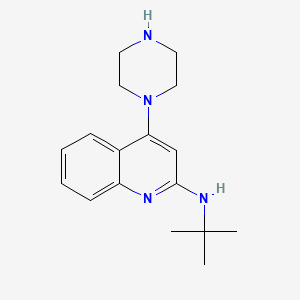
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
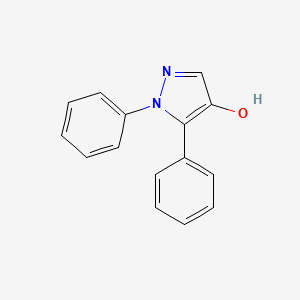
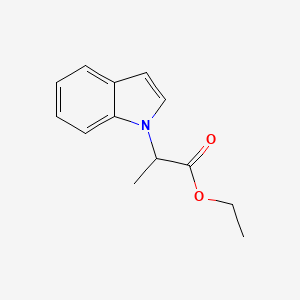
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
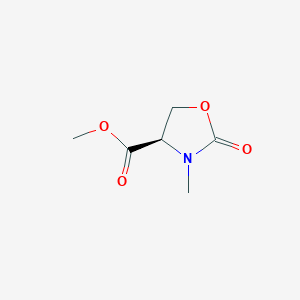
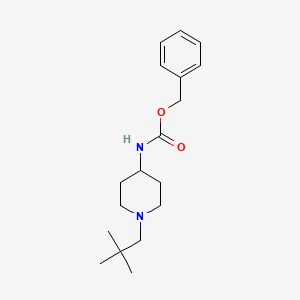
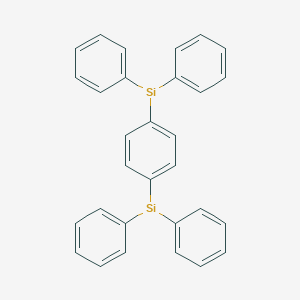
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
